molecular formula C8H11ClN4 B1366769 N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide CAS No. 68675-27-4

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

Cat. No. B1366769
CAS RN: 68675-27-4
M. Wt: 198.65 g/mol
InChI Key: NHXNBGBJOOYSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide (N-CPDE) is a synthetic molecule that is used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic compound that contains one nitrogen atom and three carbon atoms. N-CPDE has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Structural and Conformational Studies

A study by Bombieri, Artali, and Meneghetti (2003) focused on the structural characteristics of derivatives of N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide. They investigated their actions at the nAchR receptor and compared their structures with that of epibatidine, a potent nicotinic agonist (Bombieri, Artali, & Meneghetti, 2003).

2. Solubility Analysis

Cao et al. (2012) explored the solubility of 6-chloropyridazin-3-amine, a related compound, in various solvents. This study is relevant for understanding the dissolution and interaction properties of similar compounds (Cao, Liu, Lv, & Yao, 2012).

3. Corrosion Inhibition

Olasunkanmi, Mashuga, and Ebenso (2018) investigated the potential of pyridazine derivatives, including N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide, in protecting mild steel surfaces from corrosion in acidic solutions. Their study provides insights into the protective and inhibitory properties of these compounds (Olasunkanmi, Mashuga, & Ebenso, 2018).

4. Molecular Interaction Studies

Sallam et al. (2021) synthesized and analyzed the structure of a pyridazine analog. Their research included density functional theory calculations and Hirshfeld surface analysis, offering insights into the molecular behavior of these compounds (Sallam et al., 2021).

5. Antihypertensive Potential

Research by Bellasio et al. (1984) explored N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide derivatives for their antihypertensive properties in rats, showing the potential therapeutic applications of these compounds (Bellasio, Campi, Di Mola, & Baldoli, 1984).

Mechanism of Action

Target of Action

N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is a sulfonamide antimicrobial . Sulfonamides are structural analogs of p-aminobenzoic acid, a precursor in the biosynthesis of folate, a required component for nucleic acid biosynthesis .

Mode of Action

The mode of action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide involves its competitive inhibition of bacterial DNA synthesis . This is achieved by interfering with the action of dihydropteroate synthase (EC 2.5.1.15), an enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate .

Biochemical Pathways

The biochemical pathways affected by N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide are those involved in the biosynthesis of folate. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the formation of dihydropteroate, a key intermediate in the folate biosynthesis pathway . This results in a decrease in the availability of folate, which is essential for nucleic acid synthesis.

Pharmacokinetics

It is known that sulfonamides, in general, have high gi absorption and are bbb permeant .

Result of Action

The result of the action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is the inhibition of bacterial growth. By interfering with the biosynthesis of folate, the compound prevents the bacteria from synthesizing nucleic acids, which are essential for their growth and replication .

Action Environment

The action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide can be influenced by various environmental factors. For instance, the presence of the compound in soil and water can lead to the selection of microorganisms with resistance to it .

properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXNBGBJOOYSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=NN=C(C=C1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425586
Record name N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

CAS RN

68675-27-4
Record name N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-6-chloropyridazine (1.29 g, 10 mmol) was suspended in dry toluene (20 ml) and dimethylacetamide dimethyl acetal (1.46 ml, 10 mmol) was added. The mixture was stirred and heated at reflux for 3 hours and then left to stand at ambient temperature for 18 hours. Insolubles were removed from the reaction mixture by filtration and the filter washed with ethyl acetate. The filtrate was then evaporated and the residue triturated with isohexane, the solid product collected by filtration and washed with isohexane to give the title compound (1.7 g, 85%) as a yellow solid. NMR: (CDCl3) 2.13 (s, 3H), 3.1 (s, 6H), 6.92 (d, 1H), 7.25 (d, 1H); m/z: 199 [MH]+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.